molecular formula C9H11NO2S B13162610 5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13162610
M. Wt: 197.26 g/mol
InChI Key: WIRFHPKMTBDURA-UHFFFAOYSA-N
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Description

5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S It features a thiophene ring substituted with a hydroxypyrrolidinyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of thiophene-2-carbaldehyde as a starting material, which undergoes a nucleophilic addition reaction with 3-hydroxypyrrolidine. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxypyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypyrrolidinyl group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carboxylic acid: An oxidized form of the compound with different chemical properties.

    5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-methanol: A reduced form of the compound with different reactivity.

Uniqueness

5-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxypyrrolidinyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds and advanced materials.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-(3-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c11-6-8-1-2-9(13-8)10-4-3-7(12)5-10/h1-2,6-7,12H,3-5H2

InChI Key

WIRFHPKMTBDURA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=CC=C(S2)C=O

Origin of Product

United States

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